molecular formula C10H8O3 B13258552 5-Methyl-1-benzofuran-7-carboxylicacid

5-Methyl-1-benzofuran-7-carboxylicacid

Cat. No.: B13258552
M. Wt: 176.17 g/mol
InChI Key: BHVNPEFPKHONDH-UHFFFAOYSA-N
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Description

5-Methyl-1-benzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-Methyl-1-benzofuran-7-carboxylic acid consists of a benzofuran ring with a methyl group at the 5-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, a precursor containing a benzene ring and a suitable leaving group can undergo cyclization in the presence of a base to form the benzofuran ring

Industrial Production Methods

In industrial settings, the production of 5-Methyl-1-benzofuran-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-benzofuran-7-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group at the 5-position to form a carboxylic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group to an alcohol.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to introduce different functional groups at specific positions on the benzofuran ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-carboxy-1-benzofuran-7-carboxylic acid, while reduction of the carboxylic acid group can yield 5-methyl-1-benzofuran-7-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of 5-Methyl-1-benzofuran-7-carboxylic acid, benzofuran, lacks the methyl and carboxylic acid groups but shares the core benzofuran ring structure.

    5-Methylbenzofuran: This compound has a methyl group at the 5-position but lacks the carboxylic acid group at the 7-position.

    7-Carboxybenzofuran: This compound has a carboxylic acid group at the 7-position but lacks the methyl group at the 5-position.

Uniqueness

The uniqueness of 5-Methyl-1-benzofuran-7-carboxylic acid lies in the presence of both the methyl group at the 5-position and the carboxylic acid group at the 7-position. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methyl-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BHVNPEFPKHONDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC=C2

Origin of Product

United States

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